molecular formula C4H9ClF3NO B2471693 1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride CAS No. 2206668-18-8

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

Cat. No.: B2471693
CAS No.: 2206668-18-8
M. Wt: 179.57
InChI Key: ZJGKYDGXVATMFY-UHFFFAOYSA-N
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Description

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a fluorinated ethylamine derivative with the molecular formula C₃H₇F₃NO·HCl and CAS number 886050-51-7 . Structurally, it consists of an ethylamine backbone substituted with a methyl group on the amine nitrogen and a trifluoromethoxy (-O-CF₃) group on the adjacent carbon. This compound is primarily utilized as a chemical intermediate in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the trifluoromethoxy group, which enhances metabolic stability and bioavailability in drug candidates . However, commercial availability of this compound has been discontinued, as indicated by supplier records .

Properties

IUPAC Name

1-(trifluoromethoxy)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGKYDGXVATMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2206668-18-8
Record name 1-(trifluoromethoxy)propan-2-amine hydrochloride
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Preparation Methods

The synthesis of 1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride typically involves the reaction of 1-methyl-2-trifluoromethoxy-ethylamine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-methyl-2-trifluoromethoxy-ethylamine hydrochloride, enabling comparative analysis of their properties and applications.

N-Methyl-2,2,2-trifluoroethylamine Hydrochloride

  • Molecular Formula : C₃H₇ClF₃N
  • CAS Number: Not explicitly provided (see ).
  • Molecular Weight : 149.54 g/mol .
  • Key Differences : Replaces the trifluoromethoxy (-O-CF₃) group with a trifluoroethyl (-CF₂-CH₃) moiety.
  • Applications : Used in organic synthesis, particularly for introducing trifluoromethyl groups into molecules .
  • Synthesis : Likely synthesized via methylation of 2,2,2-trifluoroethylamine, followed by HCl salt formation.

1-(3-Methoxyphenyl)ethylamine Hydrochloride

  • Molecular Formula: C₉H₁₄ClNO
  • CAS Number : 854184-18-2 .
  • Molecular Weight : 195.67 g/mol .
  • Key Differences : Features a methoxyphenyl aromatic ring instead of fluorinated substituents.
  • Applications : Employed as a biochemical reagent in neurotransmitter research due to structural resemblance to phenethylamine derivatives .

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine Hydrochloride

  • Molecular Formula: C₉H₁₀NOF₃·HCl
  • CAS Number : 65686-77-3 .
  • Molecular Weight : 241.63 g/mol .
  • Key Differences : Combines a trifluoromethyl group with a methoxyphenyl ring, creating a hybrid aromatic-fluorinated structure.
  • Applications : A research chemical in medicinal chemistry for studying fluorinated analogs of bioactive molecules .

(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine Hydrochloride

  • Molecular Formula : C₉H₈ClF₆N
  • CAS Number : 1260618-04-9 .
  • Molecular Weight : 291.62 g/mol (calculated).
  • Key Differences : Contains a chiral center and a bis(trifluoromethyl)phenyl group, enhancing steric and electronic effects.
  • Applications : Investigated for asymmetric synthesis and as a ligand in catalysis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
1-Methyl-2-trifluoromethoxy-ethylamine HCl C₃H₇F₃NO·HCl ~166.5* 886050-51-7 Pharmaceutical intermediate
N-Methyl-2,2,2-trifluoroethylamine HCl C₃H₇ClF₃N 149.54 N/A Organic synthesis
1-(3-Methoxyphenyl)ethylamine HCl C₉H₁₄ClNO 195.67 854184-18-2 Neurotransmitter research
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine HCl C₉H₁₀NOF₃·HCl 241.63 65686-77-3 Medicinal chemistry
(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine HCl C₉H₈ClF₆N 291.62 1260618-04-9 Catalysis and asymmetric synthesis

*Calculated based on molecular formula.

Key Findings and Research Insights

Structural Impact on Solubility: Fluorinated compounds like this compound exhibit lower aqueous solubility compared to non-fluorinated analogs (e.g., 1-(3-methoxyphenyl)ethylamine HCl) due to the hydrophobic trifluoromethoxy group. However, they show improved solubility in organic solvents like chloroform or methanol .

Synthetic Challenges :

  • The synthesis of trifluoromethoxy-substituted amines requires specialized reagents (e.g., trifluoromethylation agents), whereas methoxyphenyl derivatives are more straightforward to prepare via nucleophilic substitution .

Toxicological Data Gaps: Limited toxicity studies exist for fluorinated ethylamine hydrochlorides. For example, Thiophene fentanyl hydrochloride (a structurally distinct analog) highlights the need for thorough toxicological profiling of novel fluorinated compounds .

Applications in Drug Development :

  • The trifluoromethoxy group in 1-methyl-2-trifluoromethoxy-ethylamine HCl enhances resistance to oxidative degradation, making it valuable in prodrug design .

Biological Activity

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, a compound with the molecular formula C5H8ClF3NO\text{C}_5\text{H}_8\text{ClF}_3\text{NO} and a molecular weight of approximately 179.57 g/mol, has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features an ethylamine backbone with a methyl group on one terminal carbon and a trifluoromethoxy group on the other. The presence of the trifluoromethoxy group enhances its chemical properties, making it a versatile building block in organic synthesis and potentially impacting its biological activity.

Property Details
Molecular FormulaC5H8ClF3NO\text{C}_5\text{H}_8\text{ClF}_3\text{NO}
Molecular Weight179.57 g/mol
Functional GroupsEthylamine, Trifluoromethoxy

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethoxy group is known to enhance binding affinity to various enzymes and receptors, which may lead to diverse biological effects, including enzyme inhibition and receptor modulation.

Biological Applications

Research indicates that compounds with similar structures often exhibit various pharmacological properties:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its potential therapeutic effects.
  • Receptor Binding : Its structural features suggest possible interactions with neurotransmitter receptors or other biological targets.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

Compound Name Structure Features Biological Activity
1-Methyl-2-methoxy-ethylamine hydrochlorideLacks trifluoromethoxy groupDifferent reactivity
1-Methyl-2-trifluoromethyl-ethylamineContains trifluoromethyl insteadAltered chemical behavior
N-Ethyl-[2-(penta-fluoroethoxy)ethyl]aminePenta-fluoroether substitutionBroader fluorination effects

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